REACTION_CXSMILES
|
[NH2:1][N:2]1[C:6]([CH3:7])=[N:5][NH:4][C:3]1=[O:8].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]=O)[CH:10]=1>Cl>[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]=[N:1][N:2]2[C:6]([CH3:7])=[N:5][NH:4][C:3]2=[O:8])[CH:10]=1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
NN1C(NN=C1C)=O
|
Name
|
alcohol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
After 14 hours under reflux the reaction mixture
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 20°
|
Type
|
CUSTOM
|
Details
|
The product that has precipitated
|
Type
|
FILTRATION
|
Details
|
is then filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C=NN1C(NN=C1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |